

# 1,2,3-Tribromobenzene melting point and boiling point

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## Compound of Interest

Compound Name: 1,2,3-Tribromobenzene

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An In-depth Technical Guide to the Physicochemical Properties of **1,2,3-Tribromobenzene**

This technical guide provides comprehensive information on the melting and boiling points of **1,2,3-Tribromobenzene**, targeted towards researchers, scientists, and professionals in drug development. The document details the physical constants, experimental protocols for their determination, and logical workflows.

## Data Presentation: Physical Constants

The melting and boiling points of **1,2,3-Tribromobenzene** have been determined through various experimental and estimative methods. The data below represents a compilation of findings from multiple sources.

Physical Property	Value	Notes
Melting Point	86-90 °C[1][2]	A commonly cited range.
	87.5 °C[3]	
	89.8 °C[4][5]	
	361.0 K (87.85 °C)[6]	
Boiling Point	271 °C[1][4]	Rough estimate.
	274–276 °C[3]	
	284.6 ± 20.0 °C	At 760 mmHg.[2]

The variation in these values can be attributed to differences in experimental conditions and the purity of the sample. For instance, impurities typically depress the melting point and broaden its range[7].

## Experimental Protocols

The determination of melting and boiling points are fundamental procedures for the characterization and purity assessment of chemical compounds.

### Melting Point Determination Protocol (Capillary Method)

The capillary method is a widely used and straightforward technique for determining the melting point of a solid organic compound[8].

Principle: A substance's melting point is the temperature at which it transitions from the solid to the liquid phase. For pure crystalline solids, this transition occurs over a very narrow temperature range. The procedure involves heating a small sample at a controlled rate and observing the temperature range from the first sign of melting to the complete liquefaction of the material[8].

Methodology:

- Sample Preparation: Ensure the **1,2,3-Tribromobenzene** sample is completely dry and finely powdered to allow for uniform heating[8].

- **Capillary Tube Loading:** Press the open end of a thin-walled capillary tube (sealed at one end) into the powdered sample. Tap the tube gently to pack the solid into the bottom, aiming for a sample height of 2-4 mm[9][10].
- **Apparatus Setup:** Place the loaded capillary tube into the heating block of a melting point apparatus. Modern devices are equipped with a digital thermometer and a viewing lens[8].
- **Approximate Determination:** Conduct a rapid initial heating (e.g., 10-20 °C per minute) to determine an approximate melting range[9][10]. This saves time in subsequent, more precise measurements.
- **Accurate Determination:** Allow the apparatus to cool to at least 10-15 °C below the approximate melting point. Insert a new sample and heat at a much slower rate (1-2 °C per minute)[10].
- **Data Recording:** Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.

## Boiling Point Determination Protocol (Micro-Reflux/Capillary Method)

For small quantities of a liquid, the micro-boiling point method is a convenient and accurate technique[11].

**Principle:** The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure[12]. At this temperature, the liquid undergoes bulk vaporization. This method observes this phenomenon by trapping the substance's vapor in an inverted capillary tube.

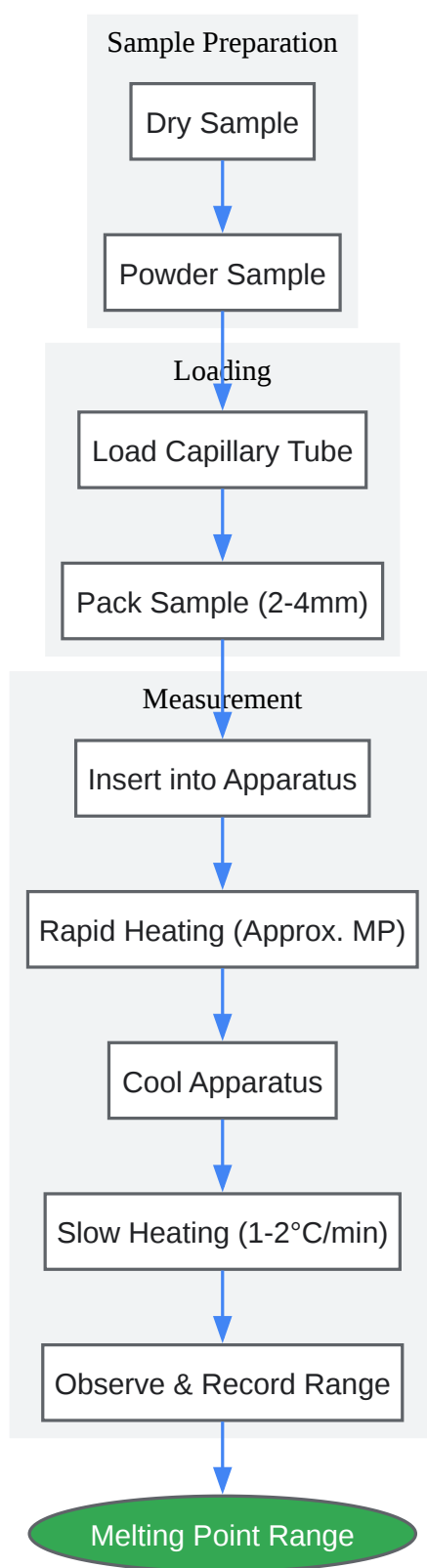
**Methodology:**

- **Apparatus Setup:** Place a small volume (a few milliliters) of liquid **1,2,3-Tribromobenzene** into a fusion tube or a small test tube.
- **Capillary Inversion:** Take a capillary tube sealed at one end. Place the open end down into the liquid within the fusion tube[13].

- **Heating:** Attach the fusion tube assembly to a thermometer. Heat the assembly in a heating block or a Thiele tube filled with a suitable heating oil.
- **Observation:** As the temperature rises, air trapped in the capillary will be expelled, seen as a slow stream of bubbles[11]. As the liquid's boiling point is reached, its vapor pressure will equal the atmospheric pressure, resulting in a rapid and continuous stream of bubbles from the capillary's opening[11].
- **Cooling and Measurement:** Once a vigorous stream of bubbles is observed, stop heating. As the apparatus cools, the bubbling will slow and stop. The vapor inside the capillary will contract, drawing the liquid up into it[11]. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the substance[11][12].

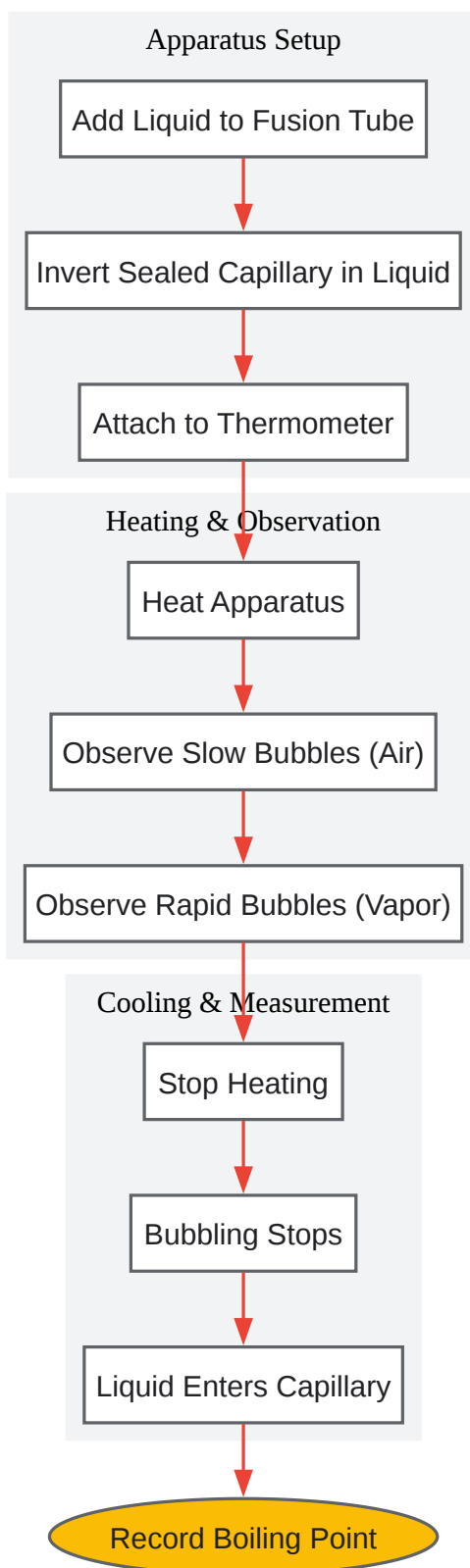
## Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.



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Caption: Experimental workflow for melting point determination.



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Caption: Experimental workflow for boiling point determination.

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